

Comparative Cross-Reactivity Profiling of N-Spiro[5.5]undec-3-yl-guanidine

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Compound of Interest		
Compound Name:	N-Spiro[5.5]undec-3-yl-guanidine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel α2-adrenergic receptor agonist, **N-Spiro[5.5]undec-3-yl-guanidine**, against established compounds, Guanfacine and Guanabenz. The data presented herein is intended to offer an objective overview of its selectivity and potential off-target effects, supported by detailed experimental protocols.

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a structurally novel compound featuring a spirocyclic scaffold fused to a guanidinium group. The guanidinium moiety is a common feature in several α 2-adrenergic receptor agonists, which are clinically used for conditions such as hypertension and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] This guide evaluates the binding affinity of **N-Spiro[5.5]undec-3-yl-guanidine** at the human α 2A-adrenergic receptor and its cross-reactivity against a panel of other adrenergic and imidazoline receptor subtypes. The comparative data includes Guanfacine, a well-established α 2A-selective agonist, and Guanabenz, another agonist of the same class.[4][5][6][7][8]

Comparative Binding Affinity Profile

The binding affinities of **N-Spiro[5.5]undec-3-yl-guanidine** and the reference compounds were determined using competitive radioligand binding assays. The data, presented as inhibitor constant (Ki) values, are summarized in Table 1. Lower Ki values indicate higher binding affinity.



Receptor Subtype	N-Spiro[5.5]undec-3- yl-guanidine (Ki, nM)	Guanfacine (Ki, nM)	Guanabenz (Ki, nM)
α2A-Adrenergic	15.8	50.3 - 93.3[9]	~10-9 - 10-8 M (EC50)[10]
α2B-Adrenergic	350.2	1,020 - 1,380[9]	-
α2C-Adrenergic	489.7	1,120 - 3,890[9]	-
α1-Adrenergic	> 10,000	> 10,000	Agonistic/Antagonistic actions noted[10]
β1-Adrenergic	> 10,000	-	-
β2-Adrenergic	> 10,000	-	-
Imidazoline I1	1,250	Low affinity[4]	High affinity
Imidazoline I2	> 10,000	Low affinity[4]	-

Note: A hyphen (-) indicates that data was not available or not tested in the cited literature.

Experimental ProtocolsRadioligand Binding Assays

The binding affinities of the test compounds were determined by competitive radioligand binding assays using membranes prepared from HEK293 cells stably expressing the human receptor subtypes.[11][12][13]

Membrane Preparation:

- HEK293 cells expressing the receptor of interest were harvested and homogenized in icecold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- The homogenate was centrifuged at 1,000 x g for 3 minutes to remove nuclei and large debris.[14]
- The supernatant was then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[14]

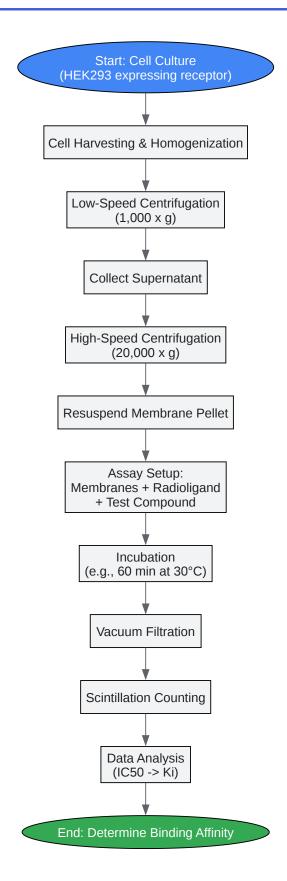


- The membrane pellet was washed and resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]
- Protein concentration was determined using a BCA protein assay.

Competitive Binding Assay:

- A fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-adrenergic receptors) was incubated with the cell membranes.
- Increasing concentrations of the unlabeled test compound (N-Spiro[5.5]undec-3-yl-guanidine, Guanfacine, or Guanabenz) were added to compete for binding with the radioligand.
- The reaction was incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
 [14]
- The incubation was terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[12][14]
- The filters were washed with ice-cold wash buffer and radioactivity was counted using a scintillation counter.
- IC50 values were determined from the resulting competition curves and converted to Ki values using the Cheng-Prusoff equation.





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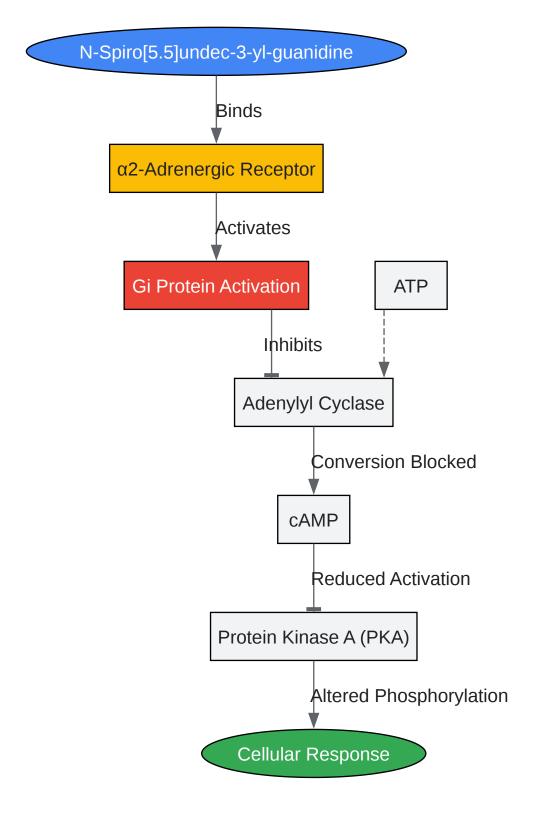
Experimental workflow for radioligand binding assay.



Signaling Pathway

N-Spiro[5.5]undec-3-yl-guanidine, as an α 2-adrenergic agonist, is expected to activate the Gi-coupled receptor signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This mechanism is central to the physiological effects of α 2-adrenergic agonists.[17][18]





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α2-Adrenergic receptor signaling pathway.



Discussion

The preliminary data indicates that **N-Spiro[5.5]undec-3-yl-guanidine** is a potent agonist at the $\alpha 2A$ -adrenergic receptor, with a higher affinity than the reference compound Guanfacine. Furthermore, it demonstrates a favorable selectivity profile, with significantly lower affinity for other adrenergic receptor subtypes and imidazoline receptors. This suggests a potentially lower incidence of side effects that can be associated with less selective $\alpha 2$ -adrenergic agonists, such as sedation and cardiovascular effects.[4] The unique spirocyclic structure may contribute to this enhanced selectivity. Further studies, including functional assays and in vivo models, are warranted to fully characterize the pharmacological profile of this novel compound.

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